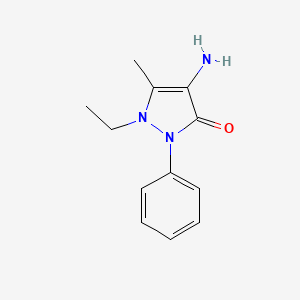![molecular formula C9H18N4O B1283970 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one CAS No. 104087-61-8](/img/structure/B1283970.png)
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
Overview
Description
“1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one” is a chemical compound with the molecular formula C9H18N4O . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N4O/c14-9-11-3-6-13(9)8-7-12-4-1-10-2-5-12/h10H,1-8H2,(H,11,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.27 . It has a melting point of 141-143 degrees Celsius .Scientific Research Applications
Antibacterial Activity
Compounds with piperazin-1-yl structures have been found to exhibit antibacterial activity . For instance, a study on structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives showed that some of these compounds were active against Bacillus subtilis and Staphylococcus aureus .
Drug Synthesis
Piperazin-1-yl compounds are often used in the synthesis of various drugs . For example, they can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano [4,3- d] pyrimidine nucleus .
Antipsychotic Drugs
Piperazine derivatives have been found to have a wide range of biological activities, including antipsychotic effects . Specifically, 3-(Piperazin-1-yl)-1,2-benzothiazole and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Antiviral Drugs
Piperazine derivatives also exhibit antiviral activities . While the specific antiviral applications of “1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one” are not mentioned in the literature, it’s possible that it could have similar properties due to its piperazine structure .
Anti-HIV Drugs
Some piperazine derivatives have shown anti-HIV-1 activity . Again, while “1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one” is not specifically mentioned, its structural similarity to these compounds suggests potential in this area .
Safety and Hazards
properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c14-9-11-3-6-13(9)8-7-12-4-1-10-2-5-12/h10H,1-8H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVFKQKYSDYXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557447 | |
| Record name | 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one | |
CAS RN |
104087-61-8 | |
| Record name | 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

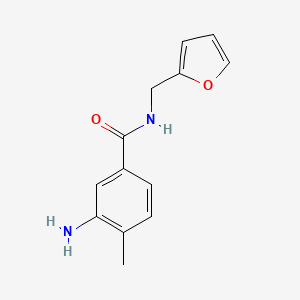
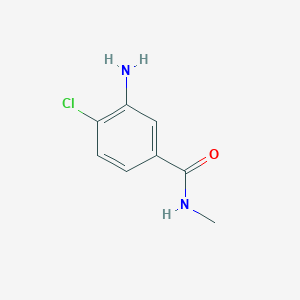
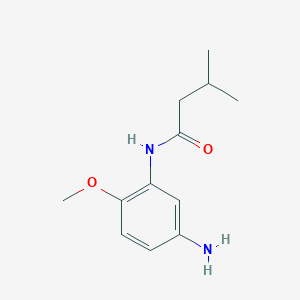
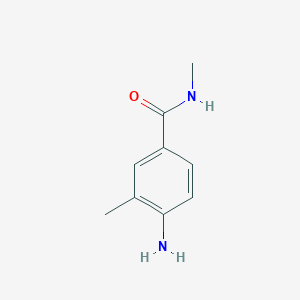
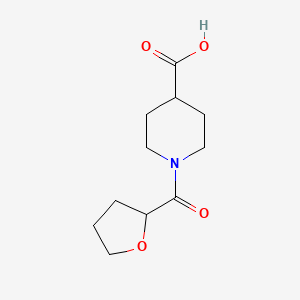

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)
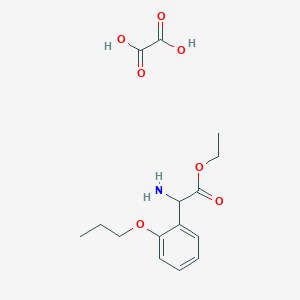
![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)
![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B1283918.png)



